molecular formula C11H19NO6 B1279521 Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 54400-75-8

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B1279521
CAS No.: 54400-75-8
M. Wt: 261.27 g/mol
InChI Key: GFLRLITULFAIEW-ILAIQSSSSA-N
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Description

Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 55400-75-8) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc), featuring an allyl aglycone group. Its molecular formula is C₁₁H₁₉NO₆, with a molecular weight of 261.27 g/mol . The compound is widely utilized in glycobiology and organic synthesis, particularly as a building block for oligosaccharide assembly and functionalization. Its allyl group enables participation in click chemistry and further derivatization, making it valuable in carbohydrate-based drug discovery and enzymatic studies .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLRLITULFAIEW-ILAIQSSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized from 2-acetamido-2-deoxy-alpha-D-glucopyranose and allyl bromide. The reaction typically involves the use of a solvent and a catalyst under appropriate conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted glucopyranosides .

Scientific Research Applications

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It can modulate the activity of these enzymes, affecting glycan formation and recognition processes .

Comparison with Similar Compounds

Methyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside

  • Structure : Methyl aglycone instead of allyl.
  • Properties : Smaller molecular weight (235.23 g/mol ) and higher hydrophilicity compared to the allyl derivative.
  • Applications : Used as a standard substrate for α-N-acetylglucosaminidase assays but lacks versatility in click chemistry .
  • Safety : Requires protective equipment (gloves, masks) due to irritant properties .

Phenyl/p-Nitrophenyl Derivatives

  • Structure : Aromatic aglycones (phenyl or p-nitrophenyl).
  • Properties : Enhanced chromogenic/fluorogenic properties (e.g., 4-methylumbelliferyl derivatives enable sensitive fluorometric enzyme assays) .
  • Enzymatic Activity : p-Nitrophenyl derivatives are hydrolyzed 85% faster by fungal β-N-acetylhexosaminidases compared to allyl/methyl analogs .

Protecting Group Variations

Benzylated Derivatives

  • Example: Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside.
  • Properties : Benzyl groups improve solubility in organic solvents and stabilize intermediates during glycosylation.
  • Applications : Key intermediates in synthesizing complex oligosaccharides via regioselective deprotection .

Acetylated Derivatives

  • Example: Allyl 3,4-di-O-acetyl-2-deoxy-2-dichloroacetamido-6-iodo-β-D-glucopyranoside.
  • Properties : Iodo and dichloroacetamido groups enhance reactivity for nucleophilic substitutions.
  • Synthesis : Prepared via tosylation followed by iodide displacement, enabling site-specific modifications .

Functional Group Modifications

4-Deoxy Analogs

  • Example: Phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside.
  • Properties : Removal of the C4 hydroxyl group increases substrate specificity for fungal β-N-acetylhexosaminidases (up to 85% hydrolysis efficiency) .
  • Applications : Used to study enzyme active-site geometry and transglycosylation reactions .

Trifluoroacetamido Derivatives

  • Example: Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside.
  • Properties : Trifluoroacetamido group enhances metabolic stability and resistance to enzymatic degradation.
  • Applications: Useful in radiolabeling and glycosaminoglycan biosynthesis studies .

Biological Activity

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (AAAG) is a synthetic oligosaccharide that has garnered interest in the fields of glycobiology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview

AAAG is characterized by an allyl group attached to the 2-acetamido-2-deoxy-alpha-D-glucopyranoside moiety, with the molecular formula C11H19NO6C_{11}H_{19}NO_6. Its structural uniqueness allows for various chemical modifications, making it a valuable compound in both synthetic and biological contexts. The compound is primarily utilized in glycobiology research to study glycan interactions and enzyme activities.

Target Interactions

AAAG interacts with several biological targets through its structural similarity to naturally occurring sugars. Notably, it has been shown to bind to specific receptors on immune cells, such as Toll-like receptors (TLRs), which play a crucial role in initiating immune responses. This interaction enhances the immune response to vaccine antigens, suggesting potential applications in vaccine development and cancer immunotherapy.

Enzyme Inhibition

Research indicates that AAAG exhibits significant biological activities relevant to enzyme inhibition. It has been studied for its potential to inhibit hexosaminidases and β-glucuronidase, enzymes involved in various metabolic processes. Such inhibition may have therapeutic implications, particularly concerning diseases involving glycosaminoglycan metabolism .

Cellular Effects

AAAG influences cellular processes by modulating the activity of glycosylated receptors and enzymes on cell surfaces. It affects cell signaling pathways critical for various physiological functions. The compound's ability to interact with enzymes such as N-acetylglucosaminidase highlights its role in biochemical reactions involving glycoproteins and glycolipids .

Pharmacokinetics

The pharmacokinetic profile of AAAG suggests that its bioavailability is influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine the compound's efficacy in biological systems.

Vaccine Development

AAAG has shown promise as an adjuvant in vaccines, enhancing immune responses when combined with vaccine antigens. Studies demonstrate that it can stimulate a stronger immune response by promoting the activation of immune cells through TLR binding. This property positions AAAG as a potential candidate for developing more effective vaccines.

Cancer Immunotherapy

In cancer research, AAAG is being explored for its ability to enhance the recognition and attack of cancer cells by the immune system when used alongside tumor antigens. This approach may lead to innovative strategies for cancer treatment by harnessing the body’s immune response .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique aspects of AAAG compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Acetamido-2-deoxy-alpha-D-glucopyranoseLacks the allyl group; basic structure of glucopyranoseFundamental building block in glycoscience
N-acetyl-D-glucosamineAcetamido group attached to glucosaminePrecursor for glycosaminoglycans
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranosideBeta configuration at the anomeric centerVariation in stereochemistry affects properties

Case Studies and Research Findings

  • Chemoenzymatic Synthesis : A study demonstrated that engineered variants of amylosucrase exhibited enhanced specificity towards AAAG as an acceptor molecule for synthesizing oligosaccharides mimicking Shigella flexneri O-antigens. This specificity allows for efficient enzymatic synthesis of glucosylated building blocks crucial for vaccine development .
  • Enzyme Interaction Studies : Using techniques such as surface plasmon resonance, researchers quantified the binding interactions between AAAG and hexosaminidases, providing insights into its mechanism of action and potential therapeutic benefits .
  • Immunological Applications : Research indicates that AAAG can significantly enhance the efficacy of vaccines by acting as an adjuvant through TLR activation, leading to improved immune responses against various pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and how do protecting groups influence regioselectivity?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation using pre-functionalized glycosyl donors. For example, allyl glycosides can be synthesized via Koenigs-Knorr reactions, where the allyl group acts as a temporary protecting group. Key steps include:

  • Selective acetylation at the 3,4,6-positions (e.g., using acetic anhydride in pyridine) to protect hydroxyl groups .
  • Activation of the anomeric position with reagents like BF₃·Et₂O or AgOTf to promote glycosidic bond formation .
  • Deprotection under mild conditions (e.g., Pd/C-catalyzed hydrogenolysis for allyl removal) to yield the target compound .
    • Critical Considerations : Competing side reactions (e.g., orthoester formation) may occur if acetyl groups are mispositioned. Validate regiochemistry via ¹H-NMR coupling constants and HSQC experiments .

Q. Which analytical techniques are most reliable for characterizing Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR (e.g., anomeric proton at δ ~5.0–5.5 ppm for α-configuration) and 2D experiments (HSQC, HMBC) confirm regiochemistry and stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight. For example, intermediates with acetyl groups show characteristic fragmentation patterns .
  • Polarimetry : Optical rotation confirms retention of chirality during synthesis .

Advanced Research Questions

Q. How can Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside be utilized to study glycosidase or glycosyltransferase activity?

  • Methodological Answer :

  • Enzyme Kinetic Assays : Use the compound as a substrate or inhibitor. Monitor hydrolysis rates (for glycosidases) or transfer efficiency (for glycosyltransferases) via HPLC or fluorometric assays .
  • Structural Studies : Co-crystallize with enzymes (e.g., β-galactosidase) to resolve binding modes. Molecular docking can predict interactions with catalytic residues .
  • Competitive Inhibition : Compare IC₅₀ values with natural substrates (e.g., N-acetylglucosamine derivatives) to assess specificity .

Q. What experimental approaches resolve contradictions in reported glycosylation efficiencies of Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives?

  • Methodological Answer :

  • Condition Screening : Test solvents (e.g., CH₂Cl₂ vs. DMF), temperatures, and catalysts (e.g., TMSOTf vs. NIS/AgOTf) to identify optimal parameters .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O at the anomeric center) to track glycosidic bond formation via MS .
  • Side-Product Analysis : Characterize byproducts (e.g., orthoesters) via LC-MS and adjust protecting group strategies accordingly .

Q. How does the allyl group in Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside influence its stability in biological assays compared to other protecting groups?

  • Methodological Answer :

  • Stability Profiling : Compare hydrolysis rates under physiological conditions (pH 7.4, 37°C) with benzyl or acetyl-protected analogs. Use LC-MS to quantify degradation .
  • Enzymatic Compatibility : Test resistance to common hydrolases (e.g., esterases) in cell lysates. Allyl groups are more stable than acetyl but less than benzyl .
  • In Vivo Applications : Evaluate bioavailability in model organisms (e.g., C. elegans) using fluorescently tagged derivatives .

Data Contradiction Analysis

Q. Why do studies report varying yields for the synthesis of Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and how can reproducibility be improved?

  • Root Causes :

  • Moisture Sensitivity : Glycosylation reactions are highly sensitive to trace water. Use rigorously dried solvents and inert atmospheres .
  • Donor-Acceptor Mismatch : Steric hindrance from bulky protecting groups (e.g., trityl) may reduce coupling efficiency. Optimize using minimally protected acceptors .
    • Reproducibility Strategies :
  • Standardize reaction monitoring (TLC or inline IR spectroscopy).
  • Report detailed protocols for solvent purity, catalyst lot numbers, and purification methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

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